molecular formula C16H28ClN B1587993 Benzyltripropylammonium chloride CAS No. 5197-87-5

Benzyltripropylammonium chloride

Cat. No. B1587993
CAS RN: 5197-87-5
M. Wt: 269.9 g/mol
InChI Key: YTRIOKYQEVFKGU-UHFFFAOYSA-M
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Description

Benzyltripropylammonium chloride (BTPA) is an organic compound used in the synthesis of various substances. It is a quaternary ammonium salt, and is composed of a benzyl group, three propyl groups, and a chloride ion. BTPA is used in a variety of industrial and scientific applications, including as a surfactant, a catalyst, and a reagent in organic synthesis. In addition, it has been used in a number of biochemical and physiological experiments.

Scientific Research Applications

Physicochemical Properties and Applications

Deep Eutectic Solvents (DESs)

Benzyltripropylammonium chloride has been investigated for its role as a hydrogen bond acceptor (HBA) in the formation of Deep Eutectic Solvents (DESs) when combined with various hydrogen bond donors (HBDs) like phenol, ethylene glycol, glycerol, and lactic acid. The study focused on synthesizing and understanding the physicochemical properties of these DESs, such as density, speed of sound, conductivity, refractive index, and their thermodynamic properties across a temperature range of 293.15–343.15 K. The findings revealed that both the type of HBD and temperature significantly influence the physicochemical characteristics of the synthesized DESs, indicating the potential utility of Benzyltripropylammonium chloride in creating solvent systems with tailored properties for various industrial applications (Basaiahgari, Panda, & Gardas, 2017).

Solubilizing Metal Oxides

Another study explored the utility of p-toluenesulfonic acid-based deep-eutectic solvents (DESs), including those formed with Benzyltripropylammonium chloride, for solubilizing metal oxides. The research found that combinations of p-toluenesulfonic acid monohydrate with different hydrogen-bond acceptors, including Benzyltripropylammonium chloride, could form DESs that remain liquid at room temperature and can solubilize metal oxides. This suggests a potential application of Benzyltripropylammonium chloride in the field of materials science, particularly in the processing and recycling of metal oxides (Rodriguez Rodriguez, Machiels, & Binnemans, 2019).

properties

IUPAC Name

benzyl(tripropyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N.ClH/c1-4-12-17(13-5-2,14-6-3)15-16-10-8-7-9-11-16;/h7-11H,4-6,12-15H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRIOKYQEVFKGU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+](CCC)(CCC)CC1=CC=CC=C1.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40421972
Record name Benzyltripropylammonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40421972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyltripropylammonium chloride

CAS RN

5197-87-5
Record name Benzyltripropylammonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40421972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyltripropylammonium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Benzyltripropylammonium chloride interact with potassium erucate to form wormlike micelles and what are the potential benefits of these micelles?

A1: Benzyltripropylammonium chloride (BTAC) acts as an organic counterion in the presence of potassium erucate (KEU). This interaction, combined with the presence of potassium chloride (KCl), leads to the formation of viscoelastic wormlike micelles in solution. These micelles exhibit enhanced temperature and shear resistance compared to systems formed by either KEU/BTAC or potassium N-dodecanoyl glutamate (KLAD)/KCl alone. This enhanced stability makes them promising candidates for applications requiring high viscosity at elevated temperatures, such as in enhanced oil recovery or as rheology modifiers.

Q2: Can Benzyltripropylammonium chloride be used to modify the properties of deep eutectic solvents?

A2: Yes, research has shown that Benzyltripropylammonium chloride (BTAC) can be used as a component of deep eutectic solvents (DES). Specifically, it forms a DES with ethylene glycol (EG), where BTAC acts as the hydrogen bond acceptor and EG acts as the donor. This DES can be further confined within reverse micelles (RMs), formed using polysorbate 80 and cyclohexane. This nanoconfinement significantly reduces the viscosity of the DES, potentially broadening its practical applications.

Q3: What analytical techniques are used to characterize systems containing Benzyltripropylammonium chloride?

A3: Several analytical techniques are employed to study systems containing Benzyltripropylammonium chloride. These include:

  • Raman Spectroscopy: Used to investigate hydrogen bonding interactions between BTAC, ethylene glycol, and water in DES systems. It is also used to study the formation and characteristics of reverse micelles containing BTAC.
  • Viscometry: Used to measure the viscosity of wormlike micellar systems containing BTAC and evaluate their temperature and shear resistance.
  • Dynamic Light Scattering (DLS): Used to determine the size and stability of reverse micelles encapsulating BTAC-based DES.

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